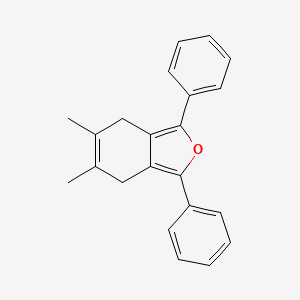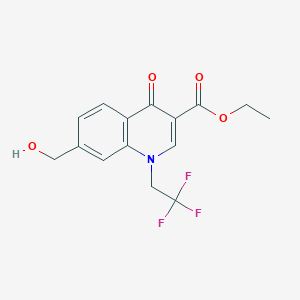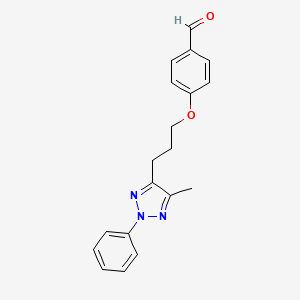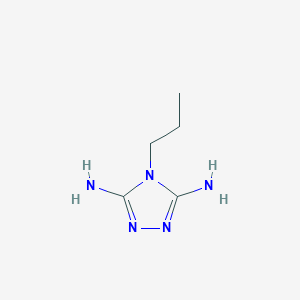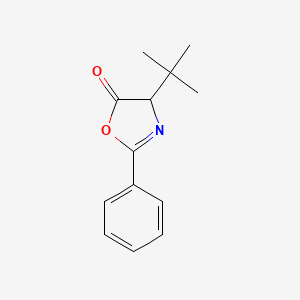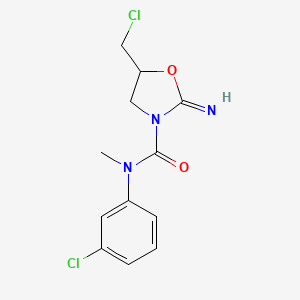
5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a chloromethyl group, a chlorophenyl group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 3-chlorobenzylamine with chloroacetyl chloride to form an intermediate, which is then cyclized with an appropriate reagent to form the oxazolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-thione
- 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-amine
- 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-ester
Uniqueness
Compared to similar compounds, 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H13Cl2N3O2 |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
5-(chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-16(9-4-2-3-8(14)5-9)12(18)17-7-10(6-13)19-11(17)15/h2-5,10,15H,6-7H2,1H3 |
InChI Key |
DMKGNUJWQIPQSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)N2CC(OC2=N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
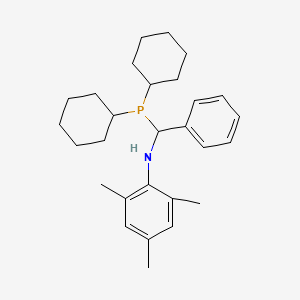
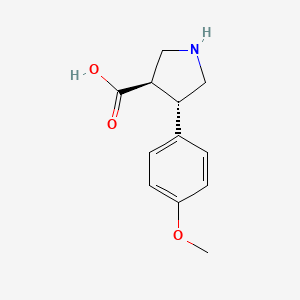
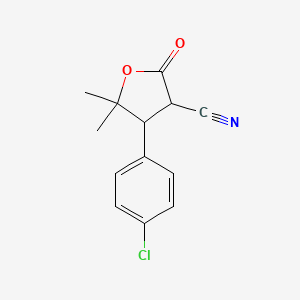
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
